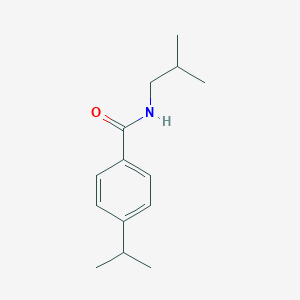
N-isobutyl-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-4-isopropylbenzamide, also known as IBMP, is a chemical compound that belongs to the class of amides. It is widely used in scientific research as a tool to investigate the mechanism of action of various physiological and biochemical processes. IBMP is synthesized through a simple and efficient method and has several advantages and limitations for laboratory experiments.
科学的研究の応用
N-isobutyl-4-isopropylbenzamide is widely used in scientific research as a tool to investigate the mechanism of action of various physiological and biochemical processes. It has been shown to modulate the activity of several ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, the acid-sensing ion channel 3 (ASIC3), and the voltage-gated potassium channel Kv1.3. N-isobutyl-4-isopropylbenzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
作用機序
The mechanism of action of N-isobutyl-4-isopropylbenzamide is not fully understood. It is believed to interact with specific binding sites on ion channels and enzymes, thereby modulating their activity. N-isobutyl-4-isopropylbenzamide has been shown to bind to the TRPV1 channel at a site that is distinct from the capsaicin binding site. It has also been shown to inhibit the activity of FAAH by binding to its active site.
Biochemical and Physiological Effects:
N-isobutyl-4-isopropylbenzamide has several biochemical and physiological effects. It has been shown to induce hypothermia in mice, which is believed to be mediated by the activation of the TRPV1 channel. N-isobutyl-4-isopropylbenzamide has also been shown to reduce the activity of the enzyme FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide. Endocannabinoids are known to modulate several physiological processes, including pain, inflammation, and mood.
実験室実験の利点と制限
N-isobutyl-4-isopropylbenzamide has several advantages and limitations for laboratory experiments. One of the main advantages is its simple and efficient synthesis method using commercially available starting materials. N-isobutyl-4-isopropylbenzamide is also stable under normal laboratory conditions and has a long shelf life. However, N-isobutyl-4-isopropylbenzamide has several limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. N-isobutyl-4-isopropylbenzamide also has a relatively low potency compared to other compounds that modulate ion channels and enzymes.
将来の方向性
There are several future directions for the use of N-isobutyl-4-isopropylbenzamide in scientific research. One direction is to investigate the role of N-isobutyl-4-isopropylbenzamide in modulating the activity of other ion channels and enzymes. Another direction is to develop more potent derivatives of N-isobutyl-4-isopropylbenzamide that can be used in experiments that require higher concentrations. Additionally, N-isobutyl-4-isopropylbenzamide can be used as a tool to investigate the role of endocannabinoids in various physiological and pathological conditions.
合成法
N-isobutyl-4-isopropylbenzamide can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-isopropylbenzoic acid with isobutylamine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. After the completion of the reaction, the product is purified by column chromatography using a suitable solvent system.
特性
製品名 |
N-isobutyl-4-isopropylbenzamide |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
N-(2-methylpropyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H21NO/c1-10(2)9-15-14(16)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
InChIキー |
DZTZQYFIPXQIBG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |
正規SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)









